An In-depth Technical Guide to 4-(2-Amino-1-hydroxyethyl)phenol (Octopamine)
An In-depth Technical Guide to 4-(2-Amino-1-hydroxyethyl)phenol (Octopamine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-amino-1-hydroxyethyl)phenol, an endogenous biogenic amine more commonly known as octopamine. While it functions as a primary neurotransmitter and neurohormone in invertebrates, its role in mammals is that of a trace amine with sympathomimetic properties. This document delves into the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of octopamine. Furthermore, it explores its pharmacological profile, including its mechanism of action, pharmacokinetics, and toxicological aspects. Detailed experimental protocols for its analysis and key biological pathway diagrams are also presented to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
First identified in the salivary glands of the octopus, 4-(2-amino-1-hydroxyethyl)phenol, or octopamine, is a biogenic amine structurally related to norepinephrine. In invertebrates, it plays a crucial role as a neurotransmitter, neuromodulator, and neurohormone, regulating a wide array of physiological processes, from "fight-or-flight" responses to metabolic control.[1] In mammals, including humans, octopamine is present in trace amounts and is considered a trace amine. While its physiological significance in vertebrates is not as profound as in invertebrates, it exhibits sympathomimetic activity through its interaction with adrenergic receptors. This guide offers an in-depth exploration of the chemical and biological facets of octopamine, providing a foundational resource for its study and potential applications.
Chemical Structure and Physicochemical Properties
Octopamine is a phenylethanolamine with a hydroxyl group on the beta-carbon of the ethylamine side chain and a hydroxyl group on the para position of the phenyl ring.
Chemical Structure:
Synonyms and Identifiers:
-
IUPAC Name: 4-(2-amino-1-hydroxyethyl)phenol[2]
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Common Synonyms: p-Octopamine, Norsynephrine, Norsympatol[2]
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CAS Number: 104-14-3[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [2] |
| Melting Point | 157-158 °C | [3] |
| Boiling Point | 276.1 °C (estimated) | [3] |
| Solubility | Soluble in water.[4] | [4] |
| pKa | 8.88 (amine), 9.53 (phenol) (Uncertain) | [3] |
Synthesis and Spectroscopic Characterization
Chemical Synthesis
A common method for the synthesis of DL-Octopamine hydrochloride involves a two-step process starting from phenol.[5]
Experimental Protocol: Synthesis of DL-Octopamine Hydrochloride [5]
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Acylation: Phenol is reacted with aminoacetonitrile hydrochloride in a nonpolar solvent in the presence of a Lewis acid catalyst (e.g., anhydrous zinc chloride). This reaction forms a ketoimine intermediate, which is then hydrolyzed to yield an intermediate product.
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Catalytic Hydrogenation: The intermediate is dissolved in a mixed solvent of water and methanol and subjected to catalytic hydrogenation in a high-pressure autoclave using a 5% Palladium on carbon (Pd/C) catalyst. This reduction step yields DL-Octopamine hydrochloride.
Note: This is a generalized protocol based on available literature. Specific reaction conditions, such as temperature, pressure, and reaction times, should be optimized for safety and yield.
Biosynthesis
In biological systems, octopamine is synthesized from the amino acid L-tyrosine.[6][7]
Caption: Biosynthesis of Octopamine from L-Tyrosine.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, D₂O): Predicted chemical shifts include signals corresponding to the aromatic protons on the phenol ring, the methine proton attached to the hydroxyl group, and the methylene protons of the ethylamine side chain.[8]
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¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the ethylamine side chain.
Infrared (IR) Spectroscopy:
The IR spectrum of octopamine would exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[5]
Mass Spectrometry (MS):
The mass spectrum of octopamine typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns often involve the loss of water and cleavage of the side chain.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of octopamine in various matrices.
Experimental Protocol: RP-HPLC for Octopamine Hydrochloride [9]
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Column: SUNFIRE C18 (150 x 4.6 mm, 5 µm)
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Mobile Phase: Phosphate buffer (pH 2.54) and Acetonitrile (90:10, v/v)
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Flow Rate: 1.0 mL/min
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Detection: UV at 273 nm
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Sample Preparation: Pharmaceutical dosage forms are dissolved in a suitable diluent, filtered, and injected into the HPLC system.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the detection and quantification of octopamine, often requiring derivatization to increase volatility.
Experimental Protocol: GC-MS Analysis of Octopamine [10]
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Sample Preparation and Derivatization: Biological samples are homogenized, and octopamine is extracted. The extract is then derivatized, for example, with pentafluoropropionic anhydride, to create a more volatile compound suitable for GC analysis.
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GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the analyte from other components.
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MS Detection: The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Pharmacological Profile
Mechanism of Action
Invertebrates:
In invertebrates, octopamine acts as a key neurotransmitter by binding to specific G-protein coupled receptors (GPCRs).[11] These receptors are broadly classified into alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) receptors.[12] Activation of these receptors triggers downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), leading to a wide range of physiological responses.[6]
Caption: Simplified Octopamine Signaling Pathway in Invertebrates.
Mammals:
In mammals, octopamine has a much lower affinity for α- and β-adrenergic receptors compared to norepinephrine.[11] However, at higher concentrations, it can exert sympathomimetic effects.[11] It is also an agonist for the trace amine-associated receptor 1 (TAAR1).[11] The binding to these receptors can lead to physiological responses such as an increase in blood pressure.
Pharmacokinetics (ADME)
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Absorption: Oral administration of octopamine in humans has been shown to be ineffective at producing significant systemic effects, suggesting poor absorption or rapid first-pass metabolism.[11]
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Distribution: In animal studies, the highest concentrations of octopamine were found in the heart and kidneys.[11]
-
Metabolism: Octopamine is metabolized by monoamine oxidase (MAO) and N-acetyltransferases. The major metabolite is p-hydroxymandelic acid.[11]
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Excretion: A large proportion of ingested octopamine is eliminated through the urine within 24 hours.[11]
Toxicology
The toxicological profile of octopamine is not extensively studied in humans. Animal studies provide some insights into its acute toxicity.
Acute Toxicity Data (Octopamine Hydrochloride):
| Route | Species | LD50 | Source |
| Oral | Rat | 1240 mg/kg | [8] |
| Intraperitoneal | Rat | 1350 mg/kg | [8] |
| Subcutaneous | Rat | 350 mg/kg | [8] |
| Oral | Mouse | 4200 mg/kg | [8] |
| Intraperitoneal | Mouse | 600 mg/kg | [8] |
| Subcutaneous | Mouse | 2070 mg/kg | [8] |
| Intravenous | Mouse | 75 mg/kg | [8] |
Due to its stimulant properties, octopamine is listed as a banned substance by the World Anti-Doping Agency (WADA) for in-competition use.[11]
Conclusion
4-(2-Amino-1-hydroxyethyl)phenol, or octopamine, is a molecule of significant interest due to its dual role as a major neurotransmitter in invertebrates and a trace amine with pharmacological activity in mammals. This guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and pharmacological profile. The presented information, including detailed protocols and pathway diagrams, is intended to serve as a valuable technical resource for researchers and professionals in the fields of drug discovery, neuroscience, and toxicology. Further research, particularly in the areas of its physiological roles in mammals and its long-term toxicological effects, is warranted to fully elucidate the potential of this intriguing biogenic amine.
References
- Roeder, T. (2005). Tyramine and octopamine: ruling behavior and metabolism. Annual review of entomology, 50, 447-477.
- Biosynthesis and signaling pathways of octopamine and tyramine. [Image].
-
Octopamine - Wikipedia. (n.d.). Retrieved from [Link]
- Method for synthesizing DL-Octopamine hydrochloride. (2012).
- Stohs, S. J., & Badmaev, V. (2015). Physiological functions and pharmacological and toxicological effects of p-octopamine. Drug and chemical toxicology, 38(1), 113-119.
- Synthesis and Biological functions of Octopamine. (2022). ChemicalBook.
- Adrenergic Metabolic and Hemodynamic Effects of Octopamine in the Liver. (2013). International Journal of Molecular Sciences, 14(11), 21947-21960.
- Octopamine and tyramine biosynthesis. [Image].
- Schematic diagram of synthetic pathways for octopamine (OA) and catecholamines from the precurser tyrosine. [Image].
- Chemical relationships and biosynthetic pathways linking dopamine, tyramine, octopamine, and norepinephrine. [Image].
- Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. (2018). Journal of Pesticide Science, 43(3), 163-170.
- Octopamine, unlike other trace amines, inhibits responses of astroglia-enriched cultures to lipopolysaccharide via a β-adrenoreceptor-mediated mechanism. (2012). Neuroscience Letters, 517(1), 36-40.
- Octopamine synthesis. (n.d.). ChemicalBook.
- Octopamine beta 1 receptor & Octopamine beta2 receptor. (2021). Society for Developmental Biology.
- A chemical ionization gas chromatographic mass spectrometric assay for octopamine and tyramine in rat brain. (1981). Biomedical Mass Spectrometry, 8(4), 170-173.
- [1H, 1H] NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (NP0332177). (n.d.). NP-MRD.
- Mode of Action D
-
Octopamine. (n.d.). PubChem. Retrieved from [Link]
- TYRAMINE AND OCTOPAMINE: Ruling Behavior and Metabolism. (2005). Annual Review of Entomology, 50, 447-477.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0087339). (n.d.). NP-MRD.
- Hazardous effects of octopamine receptor agonists on altering metabolism-related genes and behavior of Drosophila melanogaster. (2020). Chemosphere, 253, 126629.
- Synthesis and characterization of octopamine sulfate, norfenefrine sulfate and etilefrine sulfate reference materials for doping control analysis. (2023). Drug Testing and Analysis, 15(9), 1036-1046.
- Layered reward signalling through octopamine and dopamine in Drosophila. (2012).
- Octopamine and biogenic amines. (n.d.).
- Biosynthesis of cerebral phenolic amines. II. In vivo regional formation of p-tyramine and octopamine from tyrosine and dopamine. (1973). Canadian Journal of Biochemistry, 51(4), 437-445.
- 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0029999). (n.d.). MiMeDB.
- Octopamine as a putative neurotransmitter. (1975). Life Sciences, 17(8), 1269-1275.
- HPLC Methods for analysis of Octopamine. (n.d.).
- GC/MS Determination of Biogenic Amines in insect Neurons. (n.d.).
- Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. (2018). Proceedings of the West Virginia Academy of Science, 90(1).
- Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011). Journal of Agricultural and Food Chemistry, 59(15), 8089-8096.
- Table 2 . 1 H-NMR chemical shifts, assignment and multiplicity in 400... (n.d.).
- Octopamine. (1975). Life Sciences, 17(8), 1269-1275.
- Stability indicating RP-HPLC method development and validation for the estimation of octopamine in pharmaceutical dosage form. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-240.
- Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde. (2012). Journal of Pharmaceutical and Biomedical Analysis, 59, 138-145.
- Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde. (2012). Journal of Pharmaceutical and Biomedical Analysis, 59, 138-145.
- Adrenergic Metabolic and Hemodynamic Effects of Octopamine in the Liver. (2013). International Journal of Molecular Sciences, 14(11), 21947-21960.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
- Determination of Ractopamine Hydrochloride by High Performance Liquid Chromatography. (n.d.). Food Safety and Inspection Service. CLG-RAC1.02.
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jneurosci.org [jneurosci.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. CN102381991A - Method for synthesizing DL-Octopamine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]
- 8. mimedb.org [mimedb.org]
- 9. researchgate.net [researchgate.net]
- 10. A chemical ionization gas chromatographic mass spectrometric assay for octopamine and tyramine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octopamine - Wikipedia [en.wikipedia.org]
- 12. irac-online.org [irac-online.org]
